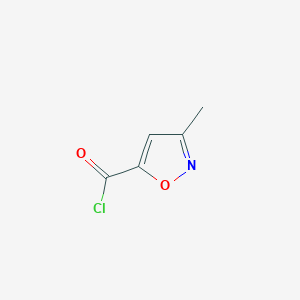

3-Methylisoxazole-5-carbonyl chloride

Vue d'ensemble

Description

3-Methylisoxazole-5-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

The synthesis of 3-Methylisoxazole-5-carbonyl chloride typically involves the reaction of 3-Methylisoxazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity.

Analyse Des Réactions Chimiques

3-Methylisoxazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: It participates in cycloaddition reactions, forming complex heterocyclic structures.

Common reagents used in these reactions include thionyl chloride, amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis Applications

3-Methylisoxazole-5-carbonyl chloride is primarily used as a reagent in organic synthesis. It serves as an acylating agent, facilitating the formation of various derivatives through acylation reactions. Below are some notable applications:

-

Synthesis of Isoxazole Derivatives :

- It is commonly employed to synthesize substituted isoxazole compounds, which have shown potential biological activities, including anti-inflammatory and immunosuppressive properties .

- For instance, derivatives synthesized from this compound have been tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells, showcasing their immunosuppressive potential .

-

Pharmaceutical Development :

- The compound is utilized in the synthesis of pharmaceutical intermediates. For example, it has been used to prepare N-(1-ethyl-3-piperidinyl)-5-methylisoxazole-3-carboxamide, which exhibited promising pharmacological properties .

- Its reactivity allows for the straightforward introduction of the isoxazole moiety into larger molecular frameworks, essential for drug design.

Analytical Applications

This compound can also be analyzed using high-performance liquid chromatography (HPLC). This method is crucial for assessing the purity and concentration of synthesized compounds:

- HPLC Methodology :

- A reverse-phase HPLC method has been developed using acetonitrile and water as mobile phases. This technique allows for the effective separation and analysis of this compound from reaction mixtures .

- The method's scalability makes it suitable for both analytical and preparative applications in pharmaceutical research.

Safety Considerations

Due to its reactive nature, this compound poses several safety hazards:

- Reactivity with Water : The compound reacts violently with water, releasing toxic gases such as hydrogen chloride. Therefore, it must be handled with care in a controlled environment .

- Protective Measures : Appropriate personal protective equipment (PPE) should be used when handling this compound to prevent skin burns and respiratory irritation.

Case Studies

Several studies highlight the applications of this compound in medicinal chemistry:

- Immunosuppressive Properties :

- Antiproliferative Activity :

Mécanisme D'action

The mechanism of action of 3-Methylisoxazole-5-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s unique structure allows it to participate in a range of chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparaison Avec Des Composés Similaires

3-Methylisoxazole-5-carbonyl chloride can be compared with other isoxazole derivatives, such as:

5-Methylisoxazole-3-carbonyl chloride: Similar in structure but with different reactivity and applications.

3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring, leading to varied chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports in scientific research and industry.

Activité Biologique

3-Methylisoxazole-5-carbonyl chloride is a significant compound in the realm of organic chemistry and medicinal research. Its biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties, have been the focus of various studies. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound (CHClNO$$ is a heterocyclic compound with a carbonyl chloride functional group attached to an isoxazole ring. This structure is crucial as it influences the compound's reactivity and biological interactions.

Key Features:

- Molecular Formula: CHClNO

- Molecular Weight: 158.57 g/mol

- Appearance: Colorless to pale yellow liquid

- Solubility: Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo nucleophilic substitution reactions, forming amides that may possess enhanced biological properties.

Mechanisms include:

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial Action: The compound's derivatives have shown potential against bacteria and fungi by disrupting cell membrane integrity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the synthesis of new isoxazole derivatives, which were tested for their effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| PUB14 | Candida albicans | 32 µg/mL | Strong |

| PUB17 | Staphylococcus aureus | 64 µg/mL | Moderate |

| PUB18 | Escherichia coli | >128 µg/mL | Inactive |

Note: MIC values indicate the lowest concentration that inhibits visible growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting specific cytokines and enzymes involved in the inflammatory process.

Case Study:

A recent study demonstrated that a derivative of this compound significantly reduced inflammation in a murine model of arthritis, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Potential Therapeutic Applications

-

Cancer Treatment:

- Research suggests that certain derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.

- A study indicated that compounds derived from this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer.

-

Neurological Disorders:

- Preliminary findings suggest potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 3-Methylisoxazole-5-carbonyl chloride?

A common method involves multi-step synthesis starting from oxime intermediates. For example, condensation of hydroxylamine derivatives with aldehydes under alkaline conditions forms oximes, followed by chlorination (e.g., using Cl₂ or PCl₅) to yield reactive intermediates. Cyclization with ethyl acetoacetate or similar β-ketoesters generates the isoxazole core, and final chlorination with PCl₅ produces the acyl chloride . Key variables include reaction time, temperature (e.g., 0–5°C for chlorination steps), and stoichiometric ratios of reagents.

Q. How should researchers characterize this compound and its derivatives?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., carbonyl carbons at ~160–170 ppm, isoxazole ring protons at 6.5–8.5 ppm).

- IR : Confirm the presence of C=O (1740–1820 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

- X-ray crystallography : Resolve structural ambiguities, as demonstrated for methyl 3-phenylisoxazole-5-carboxylate derivatives . Cross-validate data with NIST Chemistry WebBook or crystallographic databases .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis .

- Hazard mitigation : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid contact with water or alcohols, which may trigger violent reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Step-specific tuning :

- Oxime formation : Use excess hydroxylamine hydrochloride and maintain pH >10 to favor nucleophilic addition.

- Cyclization : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Chlorination : Replace Cl₂ with SOCl₂ or PCl₅ for controlled exothermic reactions .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor intermediates via TLC or HPLC to identify bottlenecks.

Q. How can researchers resolve contradictions in spectroscopic data for acyl chloride derivatives?

- Case study : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity or moisture contamination. Dry solvents rigorously and compare data across solvents (e.g., DCM vs. THF).

- Multi-technique validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions. For crystalline derivatives, use X-ray diffraction to unambiguously assign structures .

Q. What mechanistic insights guide the design of novel isoxazole-based pharmacophores using this compound?

- Reactivity : The acyl chloride group facilitates nucleophilic substitution, enabling coupling with amines or alcohols to form amides or esters. For example, alcoholysis in dichloromethane yields carboxylate esters, a key step in synthesizing bioactive quinoline-oxazole hybrids .

- Bioactivity optimization : Introduce substituents at the 3-position (e.g., aryl groups) to enhance binding to target enzymes or receptors. Derivatives have shown potential as antibacterial or anticancer agents .

Q. What strategies address instability issues during storage or reaction of this compound?

- Stabilization : Add stabilizers like molecular sieves to absorb moisture. Store under inert gas (N₂ or Ar) to prevent hydrolysis.

- In situ generation : Prepare the acyl chloride immediately before use via reaction of the corresponding carboxylic acid with PCl₅, minimizing storage time .

Q. Methodological Resources

Propriétés

IUPAC Name |

3-methyl-1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBCNGCMOPTDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512622 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-72-4 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.